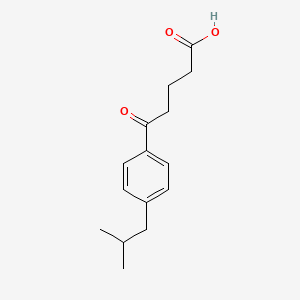

5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[4-(2-methylpropyl)phenyl]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11(2)10-12-6-8-13(9-7-12)14(16)4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNSWCSNSCCRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238416 | |

| Record name | Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91121-69-6 | |

| Record name | Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Thermodynamic Properties and Stability Profile of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid

Executive Summary & Chemical Identity

5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid (CAS: 91121-69-6), often referred to in process chemistry as an "Ibuprofen-Glutarate" intermediate, represents a critical class of aryl-keto acids used in the synthesis of lipid-regulating agents and NSAID analogs.

Unlike simple carboxylic acids, this molecule possesses a

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 5-[4-(2-methylpropyl)phenyl]-5-oxopentanoic acid |

| Common Aliases | 4-Isobutyl-δ-oxo-benzenevaleric acid; Glutaric Ibuprofen Intermediate |

| Molecular Formula | |

| Molecular Weight | 248.32 g/mol |

| CAS Registry | 91121-69-6 |

| Structural Class |

Thermodynamic Profile

The thermodynamic behavior of this compound is governed by the competition between the intermolecular hydrogen bonding of the carboxylic acid head group and the lipophilic Van der Waals forces of the isobutyl-phenyl tail.

Solid-State Thermodynamics

The crystalline lattice energy is dominated by the carboxylic acid dimer pairs. However, the flexibility of the aliphatic pentanoic chain introduces potential for polymorphism.

-

Melting Point (Typical): 75°C – 85°C (Dependent on polymorph purity).

-

Enthalpy of Fusion (

): Estimated at 25–30 kJ/mol based on homologous aryl-valeric acids. -

Solid-State Risk: Low melting point makes the compound susceptible to sintering during high-energy milling or drying processes.

Solution Thermodynamics & Solubility

The solubility profile is strictly pH-dependent due to the ionizable carboxylic acid (pKa ~4.7).

| Solvent System | Thermodynamic Solubility ( | Mechanistic Insight |

| Water (pH 1.2) | < 0.05 mg/mL | Fully protonated; lipophilic tail dominates. |

| Water (pH 7.4) | > 10 mg/mL | Ionized (carboxylate anion); high solubility. |

| Methanol/Ethanol | > 100 mg/mL | High compatibility with both aryl core and polar tail. |

| Dichloromethane | > 150 mg/mL | Excellent solvent for the neutral form (extraction solvent). |

| Hexanes | Low (< 1 mg/mL) | Polar keto-acid head group resists non-polar solvation. |

Critical Insight: In protic solvents (methanol), the compound may exist in equilibrium with its pseudo-ester (hemiacetal) form, which can complicate HPLC quantitation if the gradient is not acidified.

Stability Profile & Degradation Pathways[2]

The stability of this compound is compromised by two primary vectors: intramolecular cyclization and oxidative radical attack .

The -Keto-Hemiacetal Equilibrium

As a

-

Trigger: Acidic conditions and dehydration (e.g., storage in dry acidic environments).

-

Consequence: This cyclization is reversible in aqueous base but can lead to irreversible dehydration to an enol-lactone under extreme heat.

Oxidative Instability

The isobutyl group contains a tertiary carbon (benzylic-like in terms of radical stability, though separated by the phenyl ring).

-

Site of Attack: The tertiary carbon on the isobutyl chain.

-

Mechanism: Radical abstraction of the tertiary hydrogen, leading to hydroxylation or chain scission.

-

Mitigation: Storage under Nitrogen/Argon is mandatory for reference standards.

Visualization of Degradation Pathways

The following diagram illustrates the dynamic equilibrium and irreversible degradation routes.

Caption: Figure 1. Degradation logic showing the reversible hemiacetal cyclization (Yellow) and irreversible oxidative/thermal pathways (Red).

Experimental Protocols

To validate the properties described above, the following self-validating protocols are recommended.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Do not use kinetic solubility (DMSO spike) for this compound, as DMSO promotes different solvation shells around the keto group.

Materials:

-

Compound Reference Standard (>99% purity).

-

Phosphate Buffer (50 mM, pH 7.4) and 0.1 N HCl.

-

0.45 µm PTFE Syringe Filters (Do not use Nylon; potential adsorption).

Step-by-Step:

-

Saturation: Add excess solid compound (~20 mg) to 2 mL of media in a glass vial.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (use a thermomixer).

-

pH Check: Measure the pH of the supernatant. If the pH has shifted >0.2 units due to acid dissolution, adjust and re-equilibrate.

-

Filtration: Filter supernatant using pre-saturated PTFE filters.

-

Quantification: Dilute filtrate 1:10 with Mobile Phase and analyze via HPLC.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method separates the open-chain acid from potential lactone impurities and oxidative degradants.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (Suppresses ionization, forces open chain) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls) |

| Column Temp | 30°C |

Validation Check:

-

Inject a sample prepared in Methanol vs. a sample prepared in Acetonitrile/Water . If the peak shape differs (split peak in Methanol), it indicates on-column hemiacetal formation. Always dissolve in Mobile Phase for QC.

Synthesis Logic (Friedel-Crafts Acylation)

Understanding the synthesis aids in identifying process impurities. The compound is typically synthesized via the Friedel-Crafts acylation of isobutylbenzene with glutaric anhydride.

Caption: Figure 2. Synthetic route highlighting the origin of the ortho-isomer impurity, which must be controlled via crystallization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185074, 5-(4-Isobutylphenyl)-5-oxopentanoic acid. Retrieved from [Link][1]

- Yalkowsky, S.H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for aryl-acid solubility thermodynamics).

- European Pharmacopoeia Commission.Ibuprofen: Impurity Standards and Related Substances.

Sources

The Central Role of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract

5-(4-(2-methylpropyl)phenyl)-5-oxopentanoic acid, a key keto-acid, serves as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its primary significance lies in its role as a direct precursor to Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This guide provides an in-depth technical analysis of this intermediate, covering its synthesis via Friedel-Crafts acylation, its subsequent conversion to Loxoprofen, a comprehensive analytical characterization framework, and critical safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing who require a detailed understanding of this compound's chemistry and application.

Introduction: The Strategic Importance of a Keystone Intermediate

In the intricate landscape of pharmaceutical manufacturing, the efficiency, purity, and scalability of synthetic routes are paramount. The selection of appropriate starting materials and intermediates directly impacts the final API's quality and cost-effectiveness. This compound has emerged as a critical building block, primarily due to its structural features which allow for straightforward conversion into the 2-arylpropionic acid class of NSAIDs.

Its most notable application is in the production of Loxoprofen. Loxoprofen is a prodrug that, once metabolized in the body, becomes a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pain- and inflammation-mediating prostaglandins.[1] The synthesis of Loxoprofen via this intermediate is a well-established and industrially significant process.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₀O₃ |

| Molecular Weight | 260.33 g/mol |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | 5-(4-isobutylphenyl)-5-oxopentanoic acid |

| CAS Number | 86547-03-9 |

Synthesis of the Intermediate: The Friedel-Crafts Acylation Pathway

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of isobutylbenzene with glutaric anhydride.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[3]

2.1. Mechanism of Action

The reaction proceeds via the generation of a highly reactive acylium ion.[4]

-

Formation of the Acylium Ion: Glutaric anhydride reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a complex. This complex then rearranges to generate a resonance-stabilized acylium ion, which acts as the electrophile.

-

Electrophilic Attack: The electron-rich π system of the isobutylbenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final keto-acid product. The AlCl₃ catalyst is regenerated in this step.[5]

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution. This deactivation prevents polysubstitution, a common issue in Friedel-Crafts alkylation, leading to a cleaner reaction profile and higher yield of the desired mono-acylated product.[2][4]

Caption: Friedel-Crafts Acylation Synthesis Pathway.

2.2. Detailed Experimental Protocol

This protocol is a representative example and should be optimized based on laboratory scale and equipment.

-

Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) (1.1 to 2.2 equivalents) is added portion-wise to the solvent under a nitrogen atmosphere while maintaining the temperature below 10°C. Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. Portion-wise addition controls the initial exotherm.

-

Reagent Addition: A solution of isobutylbenzene (1.0 equivalent) and glutaric anhydride (1.05 equivalents) in the same solvent is added dropwise to the AlCl₃ suspension over 1-2 hours, keeping the internal temperature between 5-10°C.

-

Reaction: The reaction mixture is stirred at room temperature for 8-12 hours, or until reaction completion is confirmed by HPLC or TLC.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Causality: This step hydrolyzes the aluminum complexes, decomposes any remaining AlCl₃, and facilitates the separation of aqueous and organic layers.

-

Work-up and Isolation: The organic layer is separated, washed with water, and then with a brine solution. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford this compound as a crystalline solid.

Application: Conversion to Loxoprofen

The synthesized intermediate is the direct precursor to Loxoprofen. The transformation involves two key steps: reduction of the ketone and subsequent chemical modifications to introduce the propionate side chain. A common pathway involves the following transformations:

-

Reduction of the Ketone: The ketone group of the intermediate is reduced to a hydroxyl group.

-

Halogenation: The hydroxyl group is converted to a better leaving group, typically a halide (e.g., chloride or bromide).

-

Cyanation: The halide is displaced with a cyanide group.

-

Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid, and subsequent steps lead to the final Loxoprofen structure.

Alternative routes might involve a condensation reaction with an appropriate reagent to build the propionic acid side chain more directly.[6][7]

Caption: General Synthetic Pathway from Intermediate to Loxoprofen.

Analytical and Quality Control Framework

Ensuring the identity, purity, and quality of the this compound intermediate is critical for the successful synthesis of the final API. A robust analytical framework combines spectroscopic and chromatographic techniques.

4.1. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[8][9]

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.[10]

-

¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

Table 2: Expected NMR Chemical Shifts (in CDCl₃, δ in ppm)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic-H | 7.20 - 7.90 (m, 4H) | 128.0 - 145.0 |

| -CO-CH₂- | 3.05 (t, 2H) | ~35.0 |

| -CH₂-CH₂-COOH | 2.50 (t, 2H) | ~28.0 |

| -CH₂-COOH | 2.10 (quint, 2H) | ~20.0 |

| Isobutyl -CH₂- | 2.55 (d, 2H) | ~45.0 |

| Isobutyl -CH- | 1.90 (m, 1H) | ~30.0 |

| Isobutyl -CH₃ | 0.95 (d, 6H) | ~22.0 |

| -C=O (ketone) | - | ~200.0 |

| -COOH | 11.0-12.0 (br s, 1H) | ~178.0 |

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[8]

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1685 cm⁻¹: C=O stretch of the aryl ketone.

-

~1605, 1510 cm⁻¹: C=C stretches of the aromatic ring.

4.2. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the intermediate and quantifying any process-related impurities.[11]

-

Method: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like phosphoric acid or formic acid) is common.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Caption: Analytical Workflow for Intermediate Qualification.

Safety, Handling, and Storage

As with all chemical reagents, proper handling procedures are essential.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a critical enabler in the efficient synthesis of Loxoprofen and potentially other valuable pharmaceuticals. Its production via a robust Friedel-Crafts acylation process highlights a classic yet highly effective method in industrial organic chemistry. A thorough understanding of its synthesis, subsequent chemical transformations, and the analytical methods required for its quality control is indispensable for any scientist or professional involved in the development and manufacturing of arylpropionic acid-based APIs. The continued application of this intermediate underscores its importance in producing safe and effective medicines for a global market.

References

- Vertex AI Search. (n.d.).

- Chemistry Steps. (2025, June 20).

- Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 24, 2026.

- MilliporeSigma. (n.d.).

- Royal Society of Chemistry. (n.d.).

- SynArchive. (n.d.).

- Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Pontes, J. G., et al. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. Retrieved February 24, 2026.

- ResearchGate. (n.d.). Approaches to the synthesis of loxoprofen 2.9. Retrieved February 24, 2026.

- Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.

- PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved February 24, 2026.

- Google Patents. (n.d.). CN101412670A - Method for synthesizing loxoprofen sodium. Retrieved February 24, 2026.

- Google Patents. (n.d.). CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof. Retrieved February 24, 2026.

- Eureka | Patsnap. (2016, January 6). Method for synthesizing loxoprofen sodium. Retrieved February 24, 2026.

- Google Patents. (n.d.).

- ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 24, 2026.

- PubMed. (2010, November 11). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved February 24, 2026.

- ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved February 24, 2026.

- Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Retrieved February 24, 2026.

- ResearchGate. (2025, August 7). Asymmetric synthesis of the active form of loxoprofen and its analogue. Retrieved February 24, 2026.

- PMC. (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Retrieved February 24, 2026.

- PubMed. (2012, June 14). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Retrieved February 24, 2026.

- CymitQuimica. (n.d.). CAS 68767-14-6: Loxoprofen. Retrieved February 24, 2026.

- QuickCompany. (n.d.). Loxoprofen Polymorphs And Process For The Preparation Of The Same. Retrieved February 24, 2026.

- PubChem. (n.d.). 5-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid. Retrieved February 24, 2026.

- Benchchem. (2025, November). Confirming the Identity of (4S)-4,5-dihydroxy-2- oxopentanoic Acid in Biological Samples: A Comparative Guide to Analytical Methodologies. Retrieved February 24, 2026.

- MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved February 24, 2026.

- MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved February 24, 2026.

- PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved February 24, 2026.

Sources

- 1. CAS 68767-14-6: Loxoprofen | CymitQuimica [cymitquimica.com]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. synarchive.com [synarchive.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]

- 7. Method for synthesizing loxoprofen sodium - Eureka | Patsnap [eureka.patsnap.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Safety Data for 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Novel Compound

In the landscape of pharmaceutical development and chemical research, it is not uncommon to encounter compounds for which a comprehensive toxicological profile has not yet been established. 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid, a molecule structurally related to the well-known non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, falls into this category. As a potential impurity or a novel synthetic intermediate, understanding its toxicological and safety profile is paramount for risk assessment and safe handling.

This guide is designed to provide a thorough, albeit predictive, toxicological assessment of this compound. In the absence of a dedicated Safety Data Sheet (SDS) and extensive empirical data, this document leverages a surrogate-based approach, drawing parallels with Ibuprofen and its known impurities.[1] It further outlines the necessary experimental and computational methodologies required to definitively characterize the toxicological properties of this compound. This approach is aligned with the principles of regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which address the qualification of impurities in drug substances.

Chemical Identity and Structural Analogy

-

IUPAC Name: this compound

-

Synonyms: 5-(4-isobutylphenyl)-5-oxopentanoic acid

-

CAS Number: 75890-67-2

-

Molecular Formula: C₁₅H₂₀O₃

-

Molecular Weight: 248.32 g/mol

The core structure of this molecule shares the 4-isobutylphenyl moiety with Ibuprofen. This structural similarity is the cornerstone of our initial toxicological assessment, as it suggests that the compound may share some of the pharmacological and toxicological properties of Ibuprofen. However, the pentanoic acid chain with a ketone group introduces a different chemical functionality, which necessitates a careful and distinct evaluation.

Postulated Toxicological Profile Based on Surrogate Data

Given the structural relationship to Ibuprofen, we can extrapolate a preliminary hazard profile. It is crucial to underscore that these are postulations and must be confirmed through empirical testing.

Acute Toxicity

For Ibuprofen, the oral LD50 in rats is in the range of 636 mg/kg. While a direct correlation is not guaranteed, it is reasonable to initially handle this compound as a compound with moderate acute oral toxicity.[2][3]

Skin and Eye Irritation

Chemicals with carboxylic acid and ketone functionalities can be irritating to the skin and eyes. Safety data for structurally similar compounds often indicate the potential for skin and eye irritation.[4][5] Therefore, appropriate personal protective equipment (PPE) should be worn to prevent direct contact.

Genotoxicity and Mutagenicity

The potential for a compound to interact with genetic material is a critical toxicological endpoint. While Ibuprofen itself is generally considered non-genotoxic, the introduction of the oxopentanoic acid side chain could theoretically introduce new metabolic pathways or reactive intermediates. Standard genotoxicity assays are essential to rule out mutagenic potential. Some studies on related compounds have shown no mutagenic activity in the Ames test but have indicated a weak induction of the SOS response, suggesting some level of DNA interaction.[6]

Organ-Specific Toxicity

The primary adverse effects of Ibuprofen are gastrointestinal irritation and renal toxicity.[7] It is plausible that this compound could exhibit similar target organ toxicities.

Framework for Comprehensive Toxicological Evaluation

A definitive toxicological profile requires a battery of in vitro and in vivo tests. The following diagram and protocols outline a standard workflow for such an evaluation.

Caption: A phased approach to the toxicological evaluation of a novel chemical entity.

Essential Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)

-

Rationale: This in vitro assay is a primary screen for mutagenicity, detecting point mutations (base substitutions and frameshifts) induced by the test compound in different strains of Salmonella typhimurium and Escherichia coli. A positive result is a strong indicator of mutagenic potential.

-

Methodology:

-

Prepare a range of concentrations of this compound.

-

In parallel experiments, incubate the test compound with and without a metabolic activation system (S9 mix from rat liver) with the bacterial tester strains.

-

Plate the treated bacteria on a minimal agar medium lacking the essential amino acid that the specific tester strain cannot synthesize.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid).

-

A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

In Vitro Mammalian Cell Micronucleus Test

-

Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. It identifies damage to chromosomes or the mitotic apparatus.

-

Methodology:

-

Culture a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human lymphocytes).

-

Expose the cells to various concentrations of the test compound, with and without metabolic activation (S9 mix), for a defined period.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Using a microscope, score the frequency of micronuclei (small, membrane-bound DNA fragments) in binucleated cells.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.

-

Acute Dermal Irritation/Corrosion Study (OECD 404)

-

Rationale: To assess the potential of the compound to cause reversible or irreversible skin damage upon a single application.

-

Methodology:

-

Use healthy young adult albino rabbits.

-

Apply a small amount (0.5 g or 0.5 mL) of the undiluted test substance to a small area of shaved skin.

-

Cover the application site with a gauze patch and secure with tape for a 4-hour exposure period.

-

After exposure, remove the patch and wash the treated area.

-

Observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The mean scores for erythema and edema are used to classify the substance's irritation potential.

-

Safety Data Sheet (SDS) - A Pro-Forma Assessment

In the absence of an official SDS, the following table summarizes the likely hazard classifications and handling precautions based on the available information for structurally related compounds. This is not a substitute for an official SDS.

| Section | Anticipated Information |

| 1. Identification | This compound, CAS: 75890-67-2 |

| 2. Hazard(s) Identification | GHS Classification (Predicted): Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A).[5][8] Signal Word: Warning. Hazard Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| 4. First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with water for several minutes. Ingestion: Do NOT induce vomiting. Seek medical attention.[8] |

| 8. Exposure Controls/Personal Protection | Engineering Controls: Use in a well-ventilated area or a fume hood. Personal Protective Equipment: Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. |

| 11. Toxicological Information | To the best of our knowledge, the toxicological properties of this specific compound have not been thoroughly investigated. Based on structural analogs, potential for moderate acute oral toxicity and skin/eye irritation exists. |

The Role of Computational Toxicology (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models can provide valuable initial toxicity predictions.[9][10][11][12] These in silico tools use the chemical structure to predict toxicological endpoints.

Caption: The workflow for predicting toxicity using QSAR models.

For this compound, QSAR models could be used to predict endpoints such as:

-

Ames mutagenicity

-

Carcinogenicity

-

Skin sensitization

-

Aquatic toxicity

It is imperative to use validated models and to ensure that the compound falls within the model's applicability domain.[12]

Conclusion and Recommendations

While a complete, empirically derived toxicological dataset for this compound is not currently available, a scientifically grounded preliminary assessment is possible through structural analogy with Ibuprofen. The primary anticipated hazards are moderate acute oral toxicity and skin/eye irritation.

For any research or development activities involving this compound, the following is strongly recommended:

-

Assume a Hazardous Profile: In the absence of data, treat the compound with caution, assuming it possesses the hazards outlined in the pro-forma SDS.

-

Implement Strict Engineering and Personal Controls: All handling should be conducted in a well-ventilated fume hood with appropriate PPE.

-

Commission a Toxicological Testing Program: For any application where human or environmental exposure is possible, a comprehensive toxicological evaluation, as outlined in this guide, is essential. This should begin with in vitro genotoxicity and cytotoxicity assays, followed by acute toxicity studies if warranted.

This guide serves as a foundational document for understanding and safely managing the toxicological risks associated with this compound. Further research is critical to fully elucidate its properties and ensure its safe use in any application.

References

-

Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC. (2023, February 23). Retrieved from [Link]

-

Identification, Isolation,Characterization and Toxicology study of a Degradation impurity in stability samples of Solubilized Ibuprofen Soft gelatin capsules Abstract - Amazon AWS. (2024, November 28). Retrieved from [Link]

-

Case Study on Regulatory Approaches for New Degradation Impurity Exceeding ICH Thresholds in Solubilized Ibuprofen Capsules During Stability Testing | Journal of International Research in Medical and Pharmaceutical Sciences. (2024, November 7). Retrieved from [Link]

-

(PDF) Case Study on Regulatory Approaches for New Degradation Impurity Exceeding ICH Thresholds in Solubilized Ibuprofen Capsules During Stability Testing - ResearchGate. (2024, November 8). Retrieved from [Link]

-

Classification of the substance or mixture Skin Irrit. 2 H315 Causes skin irritation. Eye Irrit. 2A H319 Causes serious - Lubricants. Retrieved from [Link]

-

EXPERT PANEL MEETING September 26-27, 2022 - Cosmetic Ingredient Review. (2022, April 21). Retrieved from [Link]

-

Inhibition of irritation and contact hypersensitivity by phenoxyacetic acid methyl ester in mice. (2000, March 15). Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

-

An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis. Retrieved from [Link]

-

QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a. Retrieved from [Link]

-

QSAR Modeling for Acute Toxicity Prediction in Rat by Common Painkiller Drugs - AcademicOA.com. (2016, February 24). Retrieved from [Link]

-

The predictivity of QSARs for toxicity: Recommendations for improving model performance - LJMU Research Online. (2024, December 9). Retrieved from [Link]

-

Review of QSAR Models and Software Tools for Predicting Genotoxicity and Carcinogenicity - JRC Publications Repository. Retrieved from [Link]

-

Safety Data Sheet(SDS). Retrieved from [Link]

-

SAFETY DATA SHEET - RBNAinfo. (2019, October 4). Retrieved from [Link]

-

Analysis of genotoxicity and the carcinogenic mode of action for ortho-phenylphenol. (2005, June 15). Retrieved from [Link]

-

Updated recommended lists of genotoxic and non-genotoxic chemicals for assessment of the performance of new or improved genotoxicity tests - ResearchGate. (2015, November 4). Retrieved from [Link]

-

Genotoxicity as a Predictor of Carcinogenic Potential in Chemical and Pharmaceutical Substances - Walsh Medical Media. Retrieved from [Link]

-

Cytotoxicity, genotoxicity, and mutagenicity of the active pharmaceutical ingredient nevirapine and a nevirapine-based drug on the plant species Allium cepa. (2023, May 23). Retrieved from [Link]

-

Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests - PubMed. (2005, December 30). Retrieved from [Link]

-

Using Anti-Irritants to Combat Skin Sensitivity & Irritation - Prospector Knowledge Center. (2014, November 28). Retrieved from [Link]

-

Skin irritation potential of cosmetic preservatives: An exposure-relevant study - PubMed. (2020, June 3). Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. geneseo.edu [geneseo.edu]

- 4. brenntaglubricantsne.com [brenntaglubricantsne.com]

- 5. angenechemical.com [angenechemical.com]

- 6. Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. insilico.eu [insilico.eu]

- 10. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 11. academicoa.com [academicoa.com]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Methodological & Application

Application Note: HPLC Method Development for 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid

Executive Summary

This application note details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid (also known as 4-(4-isobutylbenzoyl)butyric acid). This compound, structurally characterized by an isobutyl-substituted aromatic ring conjugated with a

The protocol establishes a robust separation using a C18 stationary phase with an acidic phosphate buffer/acetonitrile gradient.[2] It is designed for researchers in pharmaceutical process development, specifically those monitoring Friedel-Crafts acylation intermediates or investigating oxidative metabolites of NSAIDs (Non-Steroidal Anti-Inflammatory Drugs).[1]

Analyte Characterization & Method Strategy

Physicochemical Profile

Understanding the molecule is the first step in rational method design.

-

Chemical Structure : The molecule consists of a lipophilic 4-isobutylphenyl core attached to a polar 5-oxopentanoic acid chain.[1]

-

Chromophore : The aryl ketone moiety (

) extends the conjugation system, resulting in a significant bathochromic shift compared to non-conjugated analogs (e.g., Ibuprofen).[1]-

Implication: Detection at 254 nm is preferred over 210-220 nm for better selectivity against non-conjugated impurities.[1]

-

-

Acid-Base Chemistry : The terminal carboxylic acid has a pKa of approximately 4.5 .[1]

-

Implication: Mobile phase pH must be controlled (pH < 3.0) to keep the analyte in its non-ionized (protonated) form, ensuring consistent retention and sharp peak shape.

-

Method Development Logic

| Parameter | Decision | Scientific Rationale |

| Stationary Phase | C18 (L1) | High hydrophobicity of the isobutyl-phenyl group requires strong retentive interaction.[1] End-capped columns are essential to minimize silanol interactions with the ketone.[1] |

| Mobile Phase A | 20 mM KH₂PO₄, pH 2.5 | Low pH suppresses carboxylic acid ionization ( |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.[1] |

| Detection | UV @ 254 nm | The benzoyl chromophore absorbs strongly here, offering high sensitivity and reduced baseline noise compared to low-UV detection.[1] |

Detailed Experimental Protocol

Reagents and Materials

-

Analyte Standard : this compound (>98% purity).[1]

-

Solvents : HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).[1]

-

Buffer Reagents : Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%).[1] -

Column : Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 column.[1]

Mobile Phase Preparation

Buffer A (20 mM Phosphate, pH 2.5):

-

Dissolve 2.72 g of

in 950 mL of Milli-Q water.[1] -

Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (dropwise).

-

Dilute to 1000 mL with water.

-

Filter through a 0.45 µm Nylon membrane and degas.[1]

Mobile Phase B:

-

100% Acetonitrile (degassed).[1]

Chromatographic Conditions

-

Flow Rate : 1.0 mL/min[1]

-

Column Temperature : 30°C (Controlled)

-

Injection Volume : 10 µL

-

Detection : UV-Vis / PDA at 254 nm (Bandwidth 4 nm)

-

Run Time : 15 minutes

Gradient Program:

| Time (min) | % Buffer A | % Acetonitrile (B) | Event |

|---|---|---|---|

| 0.0 | 70 | 30 | Equilibration |

| 1.0 | 70 | 30 | Isocratic Hold |

| 8.0 | 20 | 80 | Linear Ramp |

| 10.0 | 20 | 80 | Wash |

| 10.1 | 70 | 30 | Return to Initial |

| 15.0 | 70 | 30 | Re-equilibration |

Standard Preparation

-

Stock Solution (1 mg/mL) : Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.

-

Working Standard (50 µg/mL) : Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (Initial ratio).

-

Critical: Diluting in 100% ACN can cause "solvent effect" peak distortion (fronting) for early eluting peaks.[1] Always match the diluent to the initial mobile phase conditions.

-

Method Validation & Performance

Note: Validation should follow ICH Q2(R1) guidelines.

System Suitability Criteria

Before running samples, ensure the system meets these metrics:

-

Tailing Factor (

) : -

Theoretical Plates (

) : > 5000.[1] -

Retention Time Repeatability : %RSD < 1.0% (n=5 injections).[1]

-

Area Repeatability : %RSD < 2.0% (n=5 injections).[1]

Linearity & Range

Prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL.

-

Acceptance Criteria :

.[1] -

Typical Retention Time : ~6.5 to 7.5 minutes under specified gradient.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the method development and troubleshooting process.

Caption: Decision tree for optimizing peak symmetry of acidic analytes like this compound.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Peak Tailing (> 1.5) | Secondary silanol interactions or partial ionization.[1] | Lower buffer pH to 2.2; Ensure column is "End-capped" (e.g., Eclipse Plus or Luna C18(2)).[1] |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase (30% ACN / 70% Buffer) instead of 100% ACN. |

| Retention Drift | Temperature fluctuation or insufficient equilibration.[1] | Use column oven at 30°C; Equilibrate for at least 10 column volumes between runs. |

| Baseline Noise | Impure buffer reagents or air bubbles.[1] | Use HPLC-grade salts; Degas mobile phase thoroughly; Check UV lamp hours.[1] |

References

-

United States Pharmacopeia (USP) . USP <621> Chromatography.[1] Rockville, MD: United States Pharmacopeial Convention. Link[1]

-

European Pharmacopoeia (Ph.[1] Eur.) . Ibuprofen Monograph (0721). (Detailing impurity profiling methods for related phenyl-propionic acids). Link

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Authoritative text on acidic mobile phase selection for ionizable compounds). Link[1]

-

PubChem . 4-(4-Isopropylphenyl)butanoic acid (Analogous Structure Data). National Library of Medicine.[1] Link[1]

Sources

Application Note & Protocol Guide: High-Purity Isolation of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid

Abstract

This technical guide provides a comprehensive framework for the purification of 5-(4-(2-methylpropyl)phenyl)-5-oxopentanoic acid, a keto-carboxylic acid of interest in pharmaceutical research and development. Recognizing the critical link between compound purity and experimental outcomes, this document outlines detailed protocols for recrystallization and discusses alternative purification strategies. The methodologies are grounded in established principles of physical organic chemistry and are designed to be a practical resource for researchers, scientists, and drug development professionals. We delve into the rationale behind solvent selection, impurity removal, and purity verification, ensuring a self-validating and robust purification workflow.

Introduction: The Imperative for Purity

This compound is a bifunctional molecule featuring a ketone and a carboxylic acid moiety. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical studies.[1][2] Even trace impurities can significantly alter a compound's biological activity and toxicity profile.[1] This guide, therefore, presents a systematic approach to the purification of this target molecule, with a primary focus on the robust and scalable technique of recrystallization.

Physicochemical Profile & Impurity Landscape

A thorough understanding of the molecule's properties and potential contaminants is the cornerstone of an effective purification strategy.

Predicted Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, its structure allows for a reasoned prediction of its behavior, which is crucial for procedural design.

-

Structure: C₁₅H₂₀O₃[3]

-

Amphiphilic Nature: The molecule possesses a polar carboxylic acid head, a moderately polar ketone group, and a nonpolar 4-(2-methylpropyl)phenyl tail. This amphiphilicity suggests a nuanced solubility profile.[4]

-

"Like Dissolves Like": The carboxylic acid group can engage in hydrogen bonding with polar protic solvents, while the aromatic and alkyl moieties will favor nonpolar environments.[4]

A summary of predicted solubility is presented in Table 1.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Good | The carboxylic acid group can form hydrogen bonds with the solvent.[4] Solubility in water is likely limited by the large nonpolar substituent. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO, DMF | Good | These solvents can accept hydrogen bonds from the carboxylic acid and interact with the ketone via dipole-dipole forces.[4][5] |

| Nonpolar | Hexane, Heptane, Toluene | Poor to Moderate | The nonpolar tail will interact favorably, but the polar functional groups will limit overall solubility.[6] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity and can often dissolve compounds with mixed characteristics.[4] |

Potential Impurities

Impurities can originate from the synthetic route, degradation, or storage.[7] For this compound, potential impurities could be analogous to those found in the synthesis of structurally related compounds like Ibuprofen.[8]

-

Starting Materials: Unreacted precursors from the synthesis.

-

Side-Reaction Products: Isomers or products from incomplete reactions.

-

Degradation Products: Compounds formed by heat, light, or pH instability.[7]

-

Residual Solvents: Solvents used in the synthesis or previous purification steps.[7]

Recrystallization: A First-Line Purification Technique

Recrystallization is a powerful and widely used technique for purifying solid compounds.[2][6][9] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

The Principle of Solvent Selection

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[6]

Protocol 1: Systematic Solvent Screening

This protocol outlines a methodical approach to identifying a suitable solvent for the recrystallization of this compound.

Materials:

-

Small test tubes

-

Spatula

-

Hot plate

-

A selection of solvents from different classes (see Table 1)

-

The impure solid compound

Procedure:

-

Sample Preparation: Place approximately 10-20 mg of the impure compound into several small test tubes.

-

Solvent Addition: To each test tube, add a different solvent dropwise (e.g., 0.2 mL to start).

-

Room Temperature Solubility Test: Vigorously agitate each tube. Observe and record if the compound dissolves completely at room temperature. A solvent that fully dissolves the compound at this stage is generally not suitable for single-solvent recrystallization.[10]

-

Elevated Temperature Solubility Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube on a hot plate.[10]

-

Observe Dissolution: Continue to add the hot solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used.

-

Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

-

Evaluation: The ideal solvent is one that required a minimal amount of hot solvent for dissolution and yielded a good recovery of crystals upon cooling.

Protocol 2: Bulk Recrystallization

Once a suitable solvent has been identified, this protocol can be used for larger quantities.

Materials:

-

Erlenmeyer flask

-

Hot plate

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring.[6] Continue to add small portions of hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.[6]

-

Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

-

Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[10]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[6][10]

-

Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Alternative and Complementary Purification Techniques

While recrystallization is highly effective, some impurities may require alternative or additional purification steps.

-

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[6][11] It is particularly useful for separating compounds with similar solubility profiles.

-

Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for its selective extraction into a basic aqueous solution, leaving non-acidic impurities in an organic phase. The product can then be recovered by acidifying the aqueous layer.

-

Preparative HPLC: For achieving very high levels of purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed, though it is generally less scalable than recrystallization.[11]

Purity Assessment

The success of the purification must be verified using appropriate analytical techniques.

-

Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point.

-

Chromatographic Methods (TLC, HPLC, GC): These methods can separate the target compound from residual impurities, allowing for a quantitative assessment of purity.

-

Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the purified compound and detect the presence of any structural impurities.[10]

Conclusion

The purification of this compound is a critical step in its use for research and development. This guide provides a robust framework, centered on recrystallization, for achieving high levels of purity. By systematically screening for an appropriate solvent and following a well-controlled recrystallization protocol, researchers can effectively remove impurities. The principles and protocols outlined herein are designed to be adaptable and serve as a valuable resource for scientists working with this and structurally related molecules.

References

- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Google Cloud.

- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). IntechOpen.

- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information.

- Optimizing Pharmaceutical Production with Advanced Separation Technologies - Hilaris Publisher. (2025, February 27). Hilaris Publisher.

- Understanding Compound Purification Practices - Moravek. (n.d.). Moravek.

- RECRYSTALLISATION. (n.d.). University of Calgary.

- Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem. (n.d.). Benchchem.

- Lab 1-Recrystallization Lab - Wellesley College. (n.d.). Wellesley College.

-

5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.

- 5-(4-methylphenyl)-5-oxopentanoic acid | 833-85-2. (n.d.). Merck.

- Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. (n.d.). CTAS.

- US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents. (n.d.). Google Patents.

- Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.). Dovepress.

- Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- - Wikidata. (n.d.). Wikidata.

- Synthesis of Ibuprofen Degradation products and impurities Introduction - Amazon S3. (n.d.). Amazon AWS.

-

5-(2-Fluorophenyl)-5-oxopentanoic acid | C11H11FO3 | CID 24726957 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (2017, December 15). ACG Publications.

- Impurities in Pharmaceuticals- A Review. - SciSpace. (2013, December 15). SciSpace.

- Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF - ResearchGate. (2025, September 19). ResearchGate.

- A Technical Guide to the Solubility of 8-(4-hexylphenyl)-8-oxooctanoic acid in Organic Solvents - Benchchem. (n.d.). Benchchem.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. moravek.com [moravek.com]

- 3. Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo- - Wikidata [wikidata.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols: Synthesis of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid, a keto-acid analog of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The primary synthetic route detailed herein is the Friedel-Crafts acylation of isobutylbenzene with glutaric anhydride. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and a step-by-step experimental procedure. The document emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles to ensure successful synthesis.

Introduction

This compound is a key chemical intermediate and a structural analog of ibuprofen. Its synthesis is of significant interest in medicinal chemistry for the development of new therapeutic agents and in process chemistry for optimizing synthetic routes to related pharmacologically active molecules.[1][2] The core structure, featuring a substituted phenyl ketone and a terminal carboxylic acid, makes it a versatile building block for further chemical modifications.

The most direct and widely employed method for the preparation of this and similar aryl keto-acids is the Friedel-Crafts acylation.[3][4] This classic electrophilic aromatic substitution reaction allows for the formation of a new carbon-carbon bond between an aromatic ring and an acyl group.[5] In this specific application, isobutylbenzene serves as the aromatic substrate and glutaric anhydride as the acylating agent.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is achieved via a one-step Friedel-Crafts acylation reaction. This reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[6][7]

Reaction Scheme:

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the acyl group on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ketone (C=O) and carboxylic acid (C=O and O-H) stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Discussion and Key Considerations

-

Choice of Catalyst: While aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be used. [8]The choice of catalyst can influence the reaction rate and selectivity.

-

Solvent: The solvent should be inert to the reaction conditions. Dichloromethane is a common choice, but other non-polar solvents like carbon disulfide or nitrobenzene can also be employed. The use of a non-aqueous solvent is crucial to prevent the deactivation of the Lewis acid catalyst. [7]* Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst is often required in stoichiometric amounts or even in excess. This is because the ketone product can form a complex with the catalyst, rendering it inactive.

-

Reaction Monitoring: It is essential to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.

-

Limitations: Friedel-Crafts reactions are generally not effective on strongly deactivated aromatic rings. [9]However, the isobutyl group is an activating group, making isobutylbenzene a suitable substrate. Polyacylation is generally not an issue in Friedel-Crafts acylation because the product is a ketone, which deactivates the aromatic ring towards further electrophilic substitution. [10]

Conclusion

The Friedel-Crafts acylation of isobutylbenzene with glutaric anhydride provides an efficient and direct route for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably prepare this valuable chemical intermediate. A thorough understanding of the reaction mechanism and critical experimental parameters is key to achieving a high yield and purity of the target compound.

References

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

- Google Patents.

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

-

Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

-

Chemistry Steps. Synthesis of Ibuprofen. [Link]

-

Central College. Ibuprofen Synthesis | Synaptic. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

PrepChem.com. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

YouTube. Organic Chemistry - Ibuprofen Synthesis Mechanism. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

National Center for Biotechnology Information. Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. [Link]

-

Medicilon. Aim at chemical synthesis through Ibuprofen. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medicilon.com [medicilon.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

Troubleshooting & Optimization

Minimizing byproduct formation during 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid production

Subject: Minimizing Byproduct Formation in 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid Production Ticket ID: CHEM-SUP-2024-089 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

You are attempting to synthesize This compound (also referred to as the

The Central Challenge: While the isobutyl group is an ortho, para-director, the steric bulk of the isobutyl group favors the para position. However, thermodynamic control, improper catalyst stoichiometry, or thermal mismanagement will lead to three primary failure modes:

-

Regio-isomerization: Formation of the unwanted ortho-isomer.

-

Oligomerization/Tars: Caused by moisture ingress or "runaway" exotherms.

-

Incomplete Conversion: Often due to "catalyst poisoning" by the product itself (product inhibition).

This guide provides a self-validating protocol to minimize these byproducts, grounded in mechanistic causality.

Mechanistic Insight (The "Why")

To troubleshoot, you must visualize the invisible. The reaction proceeds via an acylium ion-like complex.[1]

Key Mechanistic Drivers:

-

Activation: Glutaric anhydride is not electrophilic enough on its own. It requires 2 equivalents of

.-

Eq 1: Opens the anhydride ring to form the active electrophile.

-

Eq 2: Complexes with the resulting carbonyl of the product (which is a Lewis base), preventing the catalyst from cycling. This is why catalytic amounts of

fail.

-

-

Regioselectivity: The transition state for para attack is lower in energy due to steric hindrance at the ortho position. However, high temperatures provide enough energy to overcome the ortho barrier, increasing impurity levels.

Visualizing the Reaction Pathway

Figure 1: Reaction pathway showing the divergence between the desired Para-pathway (Green) and the sterically hindered Ortho-pathway (Red).

Troubleshooting Guide (Root Cause Analysis)

Use this table to diagnose impurities detected by HPLC or NMR.

| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |

| High Ortho-isomer (>5%) | Temperature too high during addition. | Higher thermal energy helps reactants overcome the steric barrier of the ortho position. | Cryogenic Addition: Maintain |

| Black Tar / Polymerization | Moisture ingress or Solvent degradation. | Dry System: Use anhydrous DCM/Nitrobenzene. Install a | |

| Low Yield (<60%) | Insufficient Catalyst. | The product ketone binds to | Stoichiometry: Ensure |

| Unreacted Glutaric Anhydride | Poor Solubility or Mixing. | The anhydride-AlCl3 complex may precipitate in non-polar solvents (like CS2 or Hexane). | Solvent Switch: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for better solubility. |

| Isobutyl Rearrangement | Reaction time too long / Temp too high. | Under prolonged Lewis Acid exposure, the isobutyl group can isomerize (rare in acylation, but possible). | Quench Timing: Quench immediately upon consumption of limiting reagent (monitor via TLC/HPLC). |

Optimized Experimental Protocol (SOP)

Objective: Synthesis of this compound with <2% ortho-isomer.

Materials:

-

Isobutylbenzene (1.0 eq)

-

Glutaric Anhydride (1.1 eq)

-

Aluminum Chloride (

), Anhydrous (2.5 eq) -

Solvent: Dichloromethane (DCM) (anhydrous) or Nitrobenzene (traditional, higher boiling).

-

Quench: Ice water + Conc. HCl.

Step-by-Step Workflow:

-

System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvent & Anhydride Load: Charge Glutaric Anhydride (1.1 eq) and dry DCM. Cool to 0°C in an ice/salt bath.

-

Catalyst Activation (Critical Step):

-

Add

(2.5 eq) portion-wise over 20 minutes. -

Observation: The solution may turn yellow/orange. Ensure internal temp stays < 5°C .

-

Why: This forms the active acylating complex before the substrate is introduced.

-

-

Substrate Addition:

-

Mix Isobutylbenzene (1.0 eq) with a small volume of DCM.

-

Add dropwise to the catalyst mixture over 30-45 minutes.

-

Control Point: Do not allow temp to exceed 5°C. This locks in the para-selectivity.

-

-

Reaction Phase:

-

Allow the mixture to warm slowly to Room Temperature (20-25°C).

-

Stir for 4–6 hours.

-

Monitor: Check HPLC/TLC. Look for disappearance of isobutylbenzene.

-

-

Quenching (Exothermic!):

-

Pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl (approx 10% v/v).

-

Why HCl? It breaks the strong Aluminum-Product complex and dissolves aluminum salts, preventing emulsions.

-

-

Workup:

-

Purification:

-

Recrystallization from Hexane/Ethyl Acetate or Toluene is usually sufficient to remove trace ortho isomers.

-

Decision Logic for Process Optimization

Use this flow to adapt the protocol if you encounter specific constraints (e.g., green chemistry requirements).

Figure 2: Decision matrix for solvent selection and yield optimization.

Frequently Asked Questions (FAQs)

Q: Can I use

Q: Why do I see a peak at the same mass as the product but with a different retention time? A: This is almost certainly the ortho-isomer . The isobutyl group directs ortho/para.[4] While para is favored (approx 90-95%), the ortho isomer forms if the reaction runs too hot. Recrystallization is the most effective way to remove it, as the para isomer packs much better into a crystal lattice.

Q: The reaction turned into a solid block. What happened? A: You likely used insufficient solvent. The intermediate Aluminum-complex is often a thick sludge or solid. Ensure your solvent volume is at least 5-10 mL per gram of reactant. If using DCM, vigorous mechanical stirring is preferred over magnetic stirring for scales >10g.

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Synthesis of Ibuprofen Analogs (Isobutylbenzene Acylation)

-

Process for making 2-(4-isobutylphenyl)propionic acid. US Patent 4186270A. (Describes the acylation of isobutylbenzene and handling of aluminum complexes).

-

- General Acylation with Cyclic Anhydrides: Pontula, S. & D'Souza, F. (2010). Regioselective Friedel-Crafts Acylation of Alkylbenzenes. Journal of Organic Chemistry. (Discusses the steric directing effects of alkyl groups).

-

Reaction Optimization & Green Chemistry

-

Replacing HF or AlCl3 in the Acylation of Isobutylbenzene. ResearchGate. (Comparative study on catalyst efficiency).

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Aluminum Chloride and Isobutylbenzene before handling. Work in a fume hood.

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. All Categories - The Science Snail [sciencesnail.com]

Removing unreacted starting materials from 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid

Welcome to the technical support guide for the purification of 5-(4-(2-methylpropyl)phenyl)-5-oxopentanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven solutions to common challenges encountered during the isolation and purification of this compound. Our focus is on removing unreacted starting materials and other common impurities that arise from its synthesis, typically via the Friedel-Crafts acylation of isobutylbenzene with succinic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

Following a typical Friedel-Crafts acylation synthesis, your crude product will likely contain three main types of impurities:

-

Unreacted Starting Materials: Excess isobutylbenzene and residual succinic anhydride or its hydrolysis product, succinic acid.

-

Catalyst Residues: Aluminum salts (e.g., aluminum hydroxide) resulting from the aqueous quench of the Lewis acid catalyst (commonly AlCl₃).[1]

-

Side-Products: Isomers of the desired product (e.g., ortho-acylated product) or products from polysubstitution, although the latter is less common in Friedel-Crafts acylation compared to alkylation.[2][3]

Q2: What are the key physical and chemical property differences that can be exploited for purification?

The success of any purification strategy hinges on exploiting the distinct properties of the product versus its impurities. The most significant difference is acidity .

-

Product (Keto-Acid): Contains a carboxylic acid moiety, making it acidic. It readily reacts with bases (e.g., NaOH, NaHCO₃) to form a water-soluble salt.[4]

-

Isobutylbenzene (Aromatic Hydrocarbon): A neutral, non-polar organic liquid that is insoluble in water and does not react with acids or bases.[5][6][7]

-

Succinic Acid (Dicarboxylic Acid): Also acidic and will be extracted into a basic aqueous solution along with the product. It is, however, significantly more polar than the target compound.

This difference in acidity is the cornerstone of the primary purification step: a liquid-liquid extraction. Further purification relies on differences in polarity and solubility for chromatography and recrystallization.

Q3: My crude product is a viscous, brown oil, but I expected a solid. What is the likely cause?

This is a very common issue. The most frequent cause is a high concentration of residual isobutylbenzene, which is a liquid at room temperature.[8] This unreacted starting material acts as a solvent for your product, preventing it from crystallizing and forming an "oily" crude mixture. The first and most critical step is to remove the bulk of the isobutylbenzene.

Troubleshooting Guide: From Crude Oil to Pure Compound

This section provides detailed protocols to address specific purification challenges.

Problem 1: Significant Contamination with Unreacted Isobutylbenzene

Diagnostic: Aromatic signals corresponding to isobutylbenzene are prominent in the ¹H NMR spectrum of the crude product; a low-boiling, non-polar spot is visible by TLC.

Root Cause: The Friedel-Crafts reaction may not have gone to completion, or a large excess of isobutylbenzene was used as either a reactant or a solvent.

Solution: Acid-Base Liquid-Liquid Extraction

This technique is the most efficient method for removing neutral organic impurities like isobutylbenzene from an acidic product. The process leverages the acidic nature of the product's carboxylic acid group to move it from an organic solvent into an aqueous layer, leaving the neutral isobutylbenzene behind.

| Compound | Molecular Weight ( g/mol ) | Physical State (RT) | Boiling/Melting Point (°C) | Water Solubility | Key Feature for Separation |

| Product | 248.32[9] | Solid | ~74-78 (Varies)[10] | Insoluble (as acid), Soluble (as salt) | Acidic (Carboxylic Acid) |

| Isobutylbenzene | 134.22[8] | Liquid | 170-172[6][11] | Insoluble[5][11] | Neutral, Non-polar |

| Succinic Anhydride | 100.07[12] | Solid | 119-120[12] | Decomposes to succinic acid | Reactive, Polar |

| Succinic Acid | 118.09 | Solid | 185-187 | Soluble | Acidic, High Polarity |

-

Dissolution: Dissolve the entire crude reaction mixture (the "oil") in a suitable water-immiscible organic solvent. Diethyl ether or ethyl acetate are excellent choices (approx. 10-20 mL per gram of crude material).

-

Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Expert Insight: Sodium bicarbonate is a weak base, which is generally sufficient to deprotonate the carboxylic acid product without causing significant hydrolysis of other functional groups. Using a stronger base like NaOH is also effective.

-

-

Separation: Stopper the funnel and invert it gently several times, venting frequently to release CO₂ pressure generated from the acid-base reaction. Allow the layers to separate fully.

-

Isolate Layers: Drain the lower aqueous layer (containing the sodium salt of your product and succinic acid) into a clean flask. The upper organic layer contains the neutral isobutylbenzene.

-

Re-extraction: To ensure complete recovery, add a fresh portion of the basic aqueous solution to the organic layer remaining in the funnel, shake, and combine the aqueous extracts. The organic layer can now be discarded.

-